LogP Differentiation: Enhanced Lipophilicity Relative to Non-Fluorinated and Mono-Fluorinated Analogs
The computed LogP of 1-bromo-4-(bromomethyl)-2,5-difluorobenzene is 3.62, which is substantially higher than that of the non-fluorinated analog 1-bromo-4-(bromomethyl)benzene (LogP ≈ 2.8) and the mono-fluorinated derivative 1-(bromomethyl)-4-fluorobenzene (LogP ≈ 2.4) . This increased lipophilicity is a direct consequence of the electron-withdrawing 2,5-difluoro substitution pattern, which reduces molecular polar surface area and enhances passive membrane permeability potential [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.62 |
| Comparator Or Baseline | 1-bromo-4-(bromomethyl)benzene (LogP ≈ 2.8); 1-(bromomethyl)-4-fluorobenzene (LogP ≈ 2.4) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.2 |
| Conditions | Computed LogP values using standard algorithms (XLogP3/ALOGPS) |
Why This Matters
This LogP elevation correlates with improved blood-brain barrier penetration potential in CNS drug discovery programs and influences chromatographic retention behavior during purification, directly affecting procurement decisions for lead optimization campaigns.
- [1] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
